molecular formula C6H14ClN B13088890 [(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride

[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride

Cat. No.: B13088890
M. Wt: 135.63 g/mol
InChI Key: QVXSSFDRTWSKEP-NUBCRITNSA-N
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Description

[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride is a chemical compound with a unique structure characterized by a cyclopropyl ring substituted with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride typically involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with a suitable amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent and a solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in a highly pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with a single methyl group.

    Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

    Cyclopropylamine: A cyclopropyl ring with an amine group.

Uniqueness

[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1

InChI Key

QVXSSFDRTWSKEP-NUBCRITNSA-N

Isomeric SMILES

CC1(C[C@@H]1CN)C.Cl

Canonical SMILES

CC1(CC1CN)C.Cl

Origin of Product

United States

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